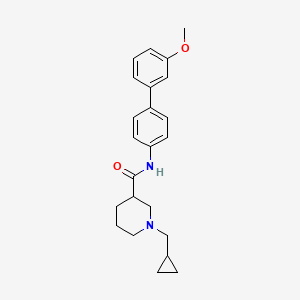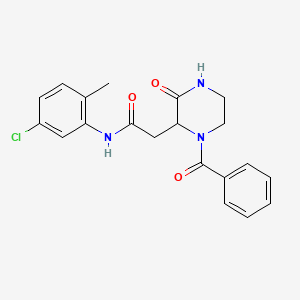
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or MDBP, is a chemical compound that has shown potential in scientific research. This compound belongs to the class of drugs known as benzodioxole derivatives and has been studied for its potential use in various fields of research.
作用機序
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide is believed to exert its biological effects through the modulation of various cellular pathways. It has been shown to interact with various proteins and enzymes in the body, including the dopamine transporter, the sigma receptor, and the monoamine oxidase enzyme. These interactions can lead to changes in cellular signaling and can ultimately result in the desired biological effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, it has been shown to improve cognitive function and memory. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In drug discovery, it has been shown to have broad-spectrum activity against various drug-resistant bacterial strains.
実験室実験の利点と制限
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have potent biological activity in various fields of research. However, there are also limitations to its use. This compound is a relatively new compound, and its biological effects are not yet fully understood. It also has limited availability, which can make it difficult to obtain for use in experiments.
将来の方向性
There are several future directions for research involving N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide. In neuroscience, further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to optimize its use as a chemotherapeutic agent. In drug discovery, further studies are needed to identify its mechanisms of action and to develop new drugs based on its structure. Additionally, further studies are needed to explore the potential of this compound in other fields of research, such as infectious diseases and metabolic disorders.
合成法
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-methylpiperidin-3-one in the presence of a catalyst. The resulting product is then purified to obtain this compound in its pure form.
科学的研究の応用
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various fields of scientific research. It has shown promise in the areas of neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its potential use as a chemotherapeutic agent. In drug discovery, this compound has been studied for its potential use as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-7-10(3-5-13(16)17)15-14(18)9-2-4-11-12(6-9)20-8-19-11/h2,4,6,10H,3,5,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYQBMLIHYHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B6124384.png)


![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)